N-cyclopropyl-5-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide
Overview
Description
Compounds with structures similar to the one you provided often belong to a class of compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the compound contains nitrogen and carbon atoms in the ring structure. Heterocyclic compounds are widely studied due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of heterocyclic compounds can be complex and often involves multiple steps . The specific synthesis pathway would depend on the exact structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. The compound you mentioned contains several functional groups, including an amide group and a pyrazole ring, which would have characteristic signals in an NMR or IR spectrum .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the amide group in the compound you mentioned could undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental methods. These properties are influenced by the compound’s molecular structure .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some heterocyclic compounds are used as pharmaceuticals and their mechanisms of action involve interacting with specific proteins or enzymes in the body .
Safety and Hazards
Future Directions
The study of heterocyclic compounds is a very active area of research, with potential applications in fields such as pharmaceuticals, agrochemicals, and materials science . Future research may focus on developing new synthetic methods, studying the properties of these compounds, and exploring their potential applications.
Properties
IUPAC Name |
N-cyclopropyl-5-[2-(3-oxo-1,2-dihydroisoindol-1-yl)acetyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-18(10-16-14-3-1-2-4-15(14)19(27)22-16)24-7-8-25-13(11-24)9-17(23-25)20(28)21-12-5-6-12/h1-4,9,12,16H,5-8,10-11H2,(H,21,28)(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZLALGVDKXOKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN3CCN(CC3=C2)C(=O)CC4C5=CC=CC=C5C(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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